![molecular formula C19H20Br3N5O5 B4920167 7-[2-Hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione](/img/structure/B4920167.png)
7-[2-Hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[2-Hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple bromine atoms, a morpholine ring, and a purine base, making it a subject of interest for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-Hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione typically involves multi-step organic reactions. The starting materials often include 2,4,6-tribromophenol, which undergoes a series of reactions to introduce the hydroxypropyl and morpholinyl groups. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for research and application .
Análisis De Reacciones Químicas
Types of Reactions
7-[2-Hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce de-brominated compounds, and substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
7-[2-Hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 7-[2-Hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 8-[Benzyl(methyl)amino]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[4-(2-Hydroxyethyl)-1-piperazinyl]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
What sets 7-[2-Hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione apart from similar compounds is its unique combination of functional groups and structural features.
Propiedades
IUPAC Name |
7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Br3N5O5/c1-25-16-14(17(29)24-19(25)30)27(18(23-16)26-2-4-31-5-3-26)8-11(28)9-32-15-12(21)6-10(20)7-13(15)22/h6-7,11,28H,2-5,8-9H2,1H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWJUIWIXSMGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC(COC4=C(C=C(C=C4Br)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Br3N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(diethylamino)ethyl]-N-ethyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4920084.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-furylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4920088.png)
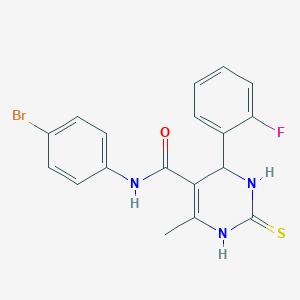
![(5E)-5-[(4-bromo-5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4920110.png)
![(E)-3-[(5-bromopyridin-2-yl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B4920111.png)
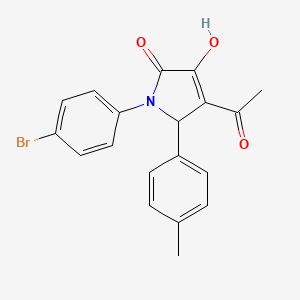
![5-[6-(Cyclohexylamino)pyridazin-3-yl]-2-methylbenzenesulfonamide](/img/structure/B4920124.png)
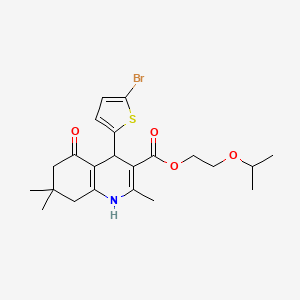
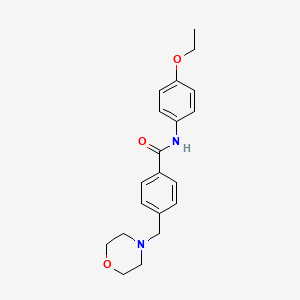
![2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B4920159.png)
![3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine](/img/structure/B4920161.png)
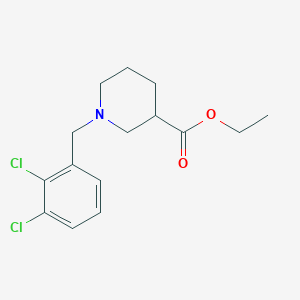
![N-cyclohexyl-4-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4920185.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4920186.png)
